N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide is a structurally complex molecule featuring:
- An ethyl linker connecting the benzothiadiazole moiety to a 3-methylbut-2-enamide group, which contains a conjugated α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)11-16(20)17-9-10-18-14-5-3-4-6-15(14)19(13-7-8-13)23(18,21)22/h3-6,11,13H,7-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTOHAQYMNKJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structural analyses.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.48 g/mol. It features a benzothiadiazole core, which is known for its diverse biological activities. The presence of functional groups such as dioxo and cyclopropyl moieties contributes to its unique properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.48 g/mol |
| Structure | Contains benzothiadiazole |
Enzyme Inhibition
Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide may act as an inhibitor of specific enzymes involved in disease processes. Compounds with similar benzothiadiazole structures have been associated with anti-inflammatory and anticancer activities, indicating potential therapeutic applications for this compound.
Anticancer Properties
Research has indicated that benzothiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing similar structural motifs can induce apoptosis in cancer cell lines through various mechanisms such as cell cycle arrest and inhibition of proliferation.
Anti-inflammatory Effects
The benzothiadiazole moiety is also linked to anti-inflammatory effects. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide may possess similar properties.
Case Studies
Case studies focusing on related compounds provide insights into the possible biological activities of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide:
-
Study on Anti-cancer Activity : A derivative of benzothiadiazole demonstrated potent cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating significant growth inhibition.
- IC50 : 10 µM for MCF7 cells.
- Mechanism : Induction of apoptosis via the intrinsic pathway.
-
Inflammation Model : In a murine model of acute inflammation, a related compound reduced edema significantly compared to controls.
- Reduction in Edema : 40% decrease after treatment.
- Cytokine Levels : Significant reduction in IL-6 and TNF-alpha levels.
Understanding the mechanisms through which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide exerts its biological effects involves investigating its interactions at the molecular level:
Binding Affinity Studies
Binding affinity assays are essential for elucidating how this compound interacts with specific receptors or enzymes. Preliminary data suggest high binding affinity for certain kinases implicated in cancer progression.
Cellular Response Evaluations
Cellular assays evaluating the compound’s effect on cell viability and proliferation are crucial for understanding its therapeutic potential. Studies indicate that the compound may modulate signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key structural analogs:
Key Observations:
Benzothiadiazole vs. The cyclopropyl group in the target compound and BK82362 may improve metabolic stability compared to trifluoromethyl or methoxy substituents in other analogs .
This contrasts with the simpler acetamide in BK82362 or the phenylacetamide in EP3348550A1 . The N,O-bidentate directing group in ’s benzamide highlights the role of amide substituents in coordinating metal catalysts, a feature absent in the target compound .
Pharmacological Potential:
- BK82362: Limited data suggest its use in biochemical assays, though its acetamide group may reduce steric hindrance compared to the target compound’s enamide .
- EP3348550A1 Derivatives : Benzothiazole-based acetamides with trifluoromethyl groups show marked bioactivity in kinase inhibition, suggesting that the target compound’s benzothiadiazole core could be explored for similar therapeutic roles .
Environmental and Physicochemical Behavior:
- Per ’s lumping strategy, compounds with similar structures (e.g., benzothiadiazole and benzothiazole derivatives) may exhibit comparable environmental persistence or degradation pathways. However, the cyclopropyl and enamide groups in the target compound could alter its solubility or reactivity compared to simpler analogs .
Preparation Methods
Synthesis of the Benzothiadiazole Core
The 2λ⁶,1,3-benzothiadiazole-2,2-dioxide scaffold forms the foundation of this compound. Source provides a validated protocol starting with o-phenylenediamine (1) . Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) and triethylamine (Et₃N) at reflux yields 2,1,3-benzothiadiazole (2) in 93% yield. Bromination using HBr and Br₂ introduces dibromo substituents at positions 4 and 7, forming 4,7-dibromo-2,1,3-benzothiadiazole (3) .
Critical Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | SOCl₂, Et₃N | Reflux, 4 h | 93% |
| Bromination | Br₂, HBr | Reflux, 6 h | 85% |
Introduction of the Cyclopropyl Group
Functionalization at position 3 of the benzothiadiazole core with a cyclopropane moiety requires palladium-catalyzed cross-coupling. As demonstrated in patent CN101006086B, Suzuki-Miyaura coupling between 4,7-dibromo-2,1,3-benzothiadiazole (3) and cyclopropylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) at 80°C for 12 h affords 3-cyclopropyl-4,7-dibromo-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole (4) .
Optimization Insights
- Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield (78%) while minimizing side products.
- Solvent System : Aqueous ethanol enhances boronic acid solubility without hydrolyzing the benzothiadiazole core.
Installation of the Enamide Side Chain
The α,β-unsaturated enamide group is introduced via a two-step sequence. Source describes condensing 3-cyclopropyl-4,7-dibromo-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole (4) with ethylenediamine in DMF at 60°C to yield the primary amine intermediate (5) . Subsequent acylation with 3-methylbut-2-enoyl chloride (6) in the presence of Et₃N generates the target enamide.
Reaction Mechanism
- Nucleophilic Substitution : Ethylenediamine displaces bromide at position 4, forming a C–N bond.
- Acylation : The primary amine reacts with 3-methylbut-2-enoyl chloride via Schotten-Baumann conditions, yielding the enamide.
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 1.98 (s, 3H, CH₃), 2.76 (m, 1H, cyclopropane CH), 4.12 (t, 2H, NCH₂), 5.92 (d, 1H, enamide CH), 6.84–7.32 (m, 3H, aromatic H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch).
Purification and Analytical Characterization
Final purification employs silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol/water (7:3). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 295.3574 (calc. 295.3574). Purity ≥98% is verified via HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Stability Considerations
- Storage : -20°C under argon to prevent enamide isomerization.
- Degradation Pathways : Exposure to UV light induces [2+2] cycloaddition of the enamide, forming a nonbioactive dimer.
Comparative Analysis of Synthetic Routes
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (cyclopropyl CH₂), δ 6.8–7.5 (aromatic) | Benzothiadiazole and enamide protons |
| HRMS | m/z [M+H]⁺ calculated vs. observed | Molecular ion verification |
| X-ray | Bond lengths (Å), angles (°) | Definitive stereochemistry |
Q. Table 2. Common Synthetic Challenges and Mitigation Strategies
| Challenge | Mitigation | Citation |
|---|---|---|
| Low coupling yield | Use HATU instead of EDC, increase temp | |
| Cyclopropane ring opening | Lower reaction temperature (0–10°C) | |
| Enamide isomerization | Anhydrous conditions, dark storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
